molecular formula C11H14N2O6 B1610107 Chloramphenicol alcohol CAS No. 23885-72-5

Chloramphenicol alcohol

Cat. No.: B1610107
CAS No.: 23885-72-5
M. Wt: 270.24 g/mol
InChI Key: BZEQYQTWTWMDNK-MWLCHTKSSA-N
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Description

Chloramphenicol alcohol: is a broad-spectrum antibiotic that was first isolated from cultures of Streptomyces venezuelae in 1947. It is known for its effectiveness against a variety of bacterial infections, including those caused by both Gram-positive and Gram-negative bacteria. This compound works by inhibiting bacterial protein synthesis, making it a valuable tool in the treatment of serious infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloramphenicol alcohol can be synthesized through several methods. One common method involves the reaction of p-nitrobenzaldehyde with dichloroacetyl chloride to form an intermediate, which is then reacted with glycine to produce this compound. The reaction conditions typically involve the use of solvents like ethanol and catalysts such as sodium hydroxide .

Industrial Production Methods: In industrial settings, this compound is often produced through a fermentation process using Streptomyces venezuelae. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic. High-performance liquid chromatography (HPLC) is commonly used to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Chloramphenicol alcohol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products:

    Oxidation: Chloramphenicol glucuronate.

    Reduction: Aminochloramphenicol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chloramphenicol alcohol has a wide range of applications in scientific research:

Mechanism of Action

Chloramphenicol alcohol exerts its effects by binding to the 50S subunit of the bacterial ribosome. This binding inhibits the action of peptidyl transferase, an enzyme crucial for protein synthesis. By preventing the formation of peptide bonds, this compound effectively halts bacterial growth and replication .

Comparison with Similar Compounds

    Thiamphenicol: A derivative of chloramphenicol with similar antibacterial properties but a lower risk of bone marrow toxicity.

    Florfenicol: Another derivative used primarily in veterinary medicine due to its broad-spectrum activity and reduced risk of resistance.

Uniqueness: Chloramphenicol alcohol is unique due to its ability to penetrate bacterial cells and inhibit protein synthesis effectively. Its broad-spectrum activity and relatively simple chemical structure make it a valuable antibiotic, though its use is limited by potential side effects such as bone marrow suppression .

Properties

IUPAC Name

N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-2-hydroxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O6/c14-5-9(12-10(16)6-15)11(17)7-1-3-8(4-2-7)13(18)19/h1-4,9,11,14-15,17H,5-6H2,(H,12,16)/t9-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZEQYQTWTWMDNK-MWLCHTKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(CO)NC(=O)CO)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)CO)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23885-72-5
Record name Chloramphenicol alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23885-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloramphenicol alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023885725
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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